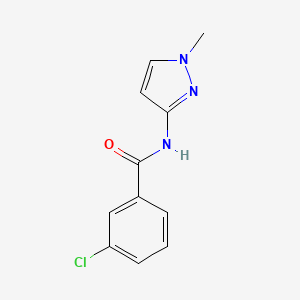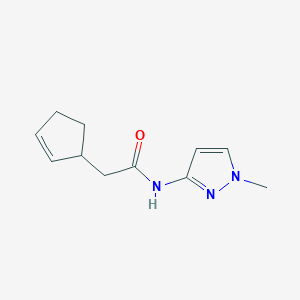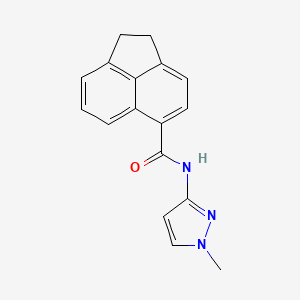
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide, also known as NSC 693868, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide is not fully understood, but it is believed to act on multiple targets in the body. In cancer cells, it induces apoptosis by activating the caspase pathway and inhibiting the PI3K/AKT/mTOR pathway. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurodegenerative diseases, it protects against neuronal damage by reducing oxidative stress and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide has various biochemical and physiological effects on the body. It has been found to inhibit cell proliferation, induce apoptosis, reduce inflammation, protect against neuronal damage, and improve cognitive function. Additionally, it has been shown to have low toxicity and good bioavailability, making it a promising candidate for drug development.
Advantages and Limitations for Lab Experiments
One advantage of using 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide in lab experiments is its low toxicity and good bioavailability, which makes it a safe and effective compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its therapeutic effects.
Future Directions
There are several future directions for research on 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide. One direction is to further investigate its mechanism of action to better understand how it works in the body. Another direction is to explore its potential therapeutic applications in other fields such as cardiovascular disease and diabetes. Additionally, further studies on its toxicity and pharmacokinetics will be important for its development as a potential drug candidate.
In conclusion, 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide is a promising compound that has shown potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Its low toxicity and good bioavailability make it a safe and effective compound to work with in lab experiments. Further research is needed to better understand its mechanism of action and explore its potential applications in other fields.
Synthesis Methods
The synthesis of 3-methoxy-N-(1-methylpyrazol-3-yl)benzamide involves the reaction between 3-methoxybenzoic acid and 1-methyl-3-pyrazolecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide has been studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, it has been shown to inhibit the growth of breast cancer cells by inducing apoptosis and suppressing cell proliferation. Inflammation studies have demonstrated its ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, it has been found to protect against neuronal damage and improve cognitive function.
properties
IUPAC Name |
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-15-7-6-11(14-15)13-12(16)9-4-3-5-10(8-9)17-2/h3-8H,1-2H3,(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSRNMACDRVGRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-N-(1-methylpyrazol-3-yl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,6-trimethyl-N-(3-(trifluoromethyl)phenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7457190.png)
![3-(Piperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457196.png)






![3-(3-Methylpiperidine-1-carbonyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7457243.png)



![N'-[2-nitro-4-(trifluoromethylsulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B7457285.png)